molecular formula C6H11Cl2O3PS B238915 (E)-1,2-dichloro-1-diethoxyphosphorylsulfanylethene CAS No. 1885-91-2

(E)-1,2-dichloro-1-diethoxyphosphorylsulfanylethene

Cat. No. B238915
CAS RN: 1885-91-2
M. Wt: 265.09 g/mol
InChI Key: JTNXJBWNMSFKDV-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1,2-dichloro-1-diethoxyphosphorylsulfanylethene, also known as C2-Cl-Phosphorothioate, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of organophosphorus compounds and is known for its potent insecticidal and acaricidal properties.

Mechanism Of Action

(E)-1,2-dichloro-1-diethoxyphosphorylsulfanylethene is an acetylcholinesterase inhibitor that works by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the cholinergic receptors. The overstimulation of the cholinergic receptors can lead to a range of physiological effects, including respiratory failure, convulsions, and death.

Biochemical And Physiological Effects

(E)-1,2-dichloro-1-diethoxyphosphorylsulfanylethene has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit acetylcholinesterase activity in the nervous system, leading to an accumulation of acetylcholine. This can result in a range of physiological effects, including respiratory failure, convulsions, and death. Additionally, (E)-1,2-dichloro-1-diethoxyphosphorylsulfanylethene has been shown to have toxic effects on the liver, kidneys, and other organs.

Advantages And Limitations For Lab Experiments

(E)-1,2-dichloro-1-diethoxyphosphorylsulfanylethene has been widely used in laboratory experiments due to its potent insecticidal and acaricidal properties. However, the use of this compound has limitations, as it is highly toxic and can pose a risk to researchers if not handled properly. Additionally, (E)-1,2-dichloro-1-diethoxyphosphorylsulfanylethene is not selective in its inhibition of acetylcholinesterase, and can also inhibit other enzymes in the nervous system, leading to unintended physiological effects.

Future Directions

There are several future directions for research on (E)-1,2-dichloro-1-diethoxyphosphorylsulfanylethene. One area of research is the development of more selective acetylcholinesterase inhibitors that can be used to treat neurological disorders such as Alzheimer's disease. Another area of research is the development of safer and more effective insecticides and acaricides that can be used in agriculture. Additionally, research is needed to better understand the environmental and human health effects of organophosphate pesticides, including (E)-1,2-dichloro-1-diethoxyphosphorylsulfanylethene.

Synthesis Methods

The synthesis of (E)-1,2-dichloro-1-diethoxyphosphorylsulfanylethene can be achieved by reacting 2-chloroethanol with thionyl chloride to obtain 2-chloroethyl chloroformate. The obtained product is then reacted with diethyl phosphite and potassium sulfide to obtain (E)-1,2-dichloro-1-diethoxyphosphorylsulfanylethene.

Scientific Research Applications

(E)-1,2-dichloro-1-diethoxyphosphorylsulfanylethene has been used in scientific research to study the mechanism of action of acetylcholinesterase inhibitors. It has also been used as a tool to investigate the role of acetylcholine in the nervous system. Furthermore, (E)-1,2-dichloro-1-diethoxyphosphorylsulfanylethene has been used to study the effects of organophosphate pesticides on the environment and human health.

properties

CAS RN

1885-91-2

Product Name

(E)-1,2-dichloro-1-diethoxyphosphorylsulfanylethene

Molecular Formula

C6H11Cl2O3PS

Molecular Weight

265.09 g/mol

IUPAC Name

(E)-1,2-dichloro-1-diethoxyphosphorylsulfanylethene

InChI

InChI=1S/C6H11Cl2O3PS/c1-3-10-12(9,11-4-2)13-6(8)5-7/h5H,3-4H2,1-2H3/b6-5-

InChI Key

JTNXJBWNMSFKDV-WAYWQWQTSA-N

Isomeric SMILES

CCOP(=O)(OCC)S/C(=C\Cl)/Cl

SMILES

CCOP(=O)(OCC)SC(=CCl)Cl

Canonical SMILES

CCOP(=O)(OCC)SC(=CCl)Cl

Origin of Product

United States

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